molecular formula C6H7N3O4S B13876988 4-Nitro-2-(2-nitropropan-2-yl)-1,3-thiazole

4-Nitro-2-(2-nitropropan-2-yl)-1,3-thiazole

Cat. No.: B13876988
M. Wt: 217.21 g/mol
InChI Key: CPBWPTHPLPQHCK-UHFFFAOYSA-N
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Description

4-Nitro-2-(2-nitropropan-2-yl)-1,3-thiazole is a heterocyclic compound containing a thiazole ring substituted with nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-2-(2-nitropropan-2-yl)-1,3-thiazole typically involves the nitration of a thiazole precursor. The reaction conditions often include the use of strong nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction is usually carried out under controlled temperatures to ensure the selective introduction of nitro groups at the desired positions on the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Nitro-2-(2-nitropropan-2-yl)-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, where the nitro groups or other substituents on the thiazole ring are replaced by different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield 4-amino-2-(2-aminopropan-2-yl)-1,3-thiazole, while substitution reactions can introduce a wide range of functional groups onto the thiazole ring.

Scientific Research Applications

4-Nitro-2-(2-nitropropan-2-yl)-1,3-thiazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-Nitro-2-(2-nitropropan-2-yl)-1,3-thiazole involves its interaction with molecular targets and pathways within biological systems. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. These interactions can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Nitrothiazole: A simpler nitro-substituted thiazole with similar chemical properties.

    4-Nitro-2-methylthiazole: A related compound with a methyl group instead of the nitropropan-2-yl group.

    2,4-Dinitrothiazole: A thiazole derivative with two nitro groups at different positions.

Uniqueness

4-Nitro-2-(2-nitropropan-2-yl)-1,3-thiazole is unique due to the presence of both nitro and nitropropan-2-yl groups, which confer distinct chemical reactivity and potential applications. Its structure allows for a diverse range of chemical modifications and interactions, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C6H7N3O4S

Molecular Weight

217.21 g/mol

IUPAC Name

4-nitro-2-(2-nitropropan-2-yl)-1,3-thiazole

InChI

InChI=1S/C6H7N3O4S/c1-6(2,9(12)13)5-7-4(3-14-5)8(10)11/h3H,1-2H3

InChI Key

CPBWPTHPLPQHCK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NC(=CS1)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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